molecular formula C10H12N2O2 B13180446 Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate

Cat. No.: B13180446
M. Wt: 192.21 g/mol
InChI Key: ACEJDLXYOHQLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthyridine derivatives .

Biological Activity

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : Approximately 192.22 g/mol
  • Structural Features : The compound features two fused pyridine rings and a carboxylate group, contributing to its reactivity and biological activity.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Studies indicate that this compound demonstrates significant antibacterial properties against various Gram-negative bacteria. For instance, it has shown moderate intrinsic antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against pathogens like E. coli and K. pneumoniae .
    • It is also being investigated for its potential to inhibit biofilm formation in bacteria such as Acinetobacter baumannii, with observed reductions in biofilm mass by up to 75% at certain concentrations .
  • Anticancer Properties :
    • Research has highlighted the anticancer potential of naphthyridine derivatives similar to this compound. These compounds have shown cytotoxic effects in various cancer cell lines, including lung and cervical cancer cells .
    • The mechanism often involves induction of apoptosis and cell cycle arrest through pathways independent of p53 .
  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor or receptor ligand. Specific studies are ongoing to elucidate its interactions with key enzymes and receptors that modulate biological pathways relevant to disease states .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound interacts with specific enzymes or receptors that are critical in various biological processes. This interaction can lead to modulation of signaling pathways involved in inflammation and cell proliferation.
  • Inhibition of Biofilm Formation : By disrupting the ability of bacteria to form biofilms, the compound enhances the efficacy of other antimicrobial agents and reduces chronic infections caused by biofilm-forming pathogens.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their notable activities:

Compound NameStructure TypeNotable Activities
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylateNaphthyridine derivativeAntimicrobial and anticancer
1,5-NaphthyridineNaphthyridine derivativeAntimicrobial and anticancer
1,6-NaphthyridineNaphthyridine derivativeKnown for anticancer properties
1,8-NaphthyridineNaphthyridine derivativeExhibits diverse biological activities

Case Studies

Several studies have investigated the efficacy of this compound:

  • Antibacterial Efficacy Study :
    • A recent study evaluated the antibacterial activity of this compound against E. coli and K. pneumoniae, reporting MIC values that suggest significant potential for therapeutic use against these pathogens .
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that derivatives of naphthyridines possess cytotoxic effects on various cancer cell lines. For example, compounds similar to this compound exhibited IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer cells .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)9-6-12-4-7-2-3-11-5-8(7)9/h4,6,11H,2-3,5H2,1H3

InChI Key

ACEJDLXYOHQLRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNCCC2=CN=C1

Origin of Product

United States

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